molecular formula C25H24N4O3 B2636405 5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921781-33-1

5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2636405
CAS RN: 921781-33-1
M. Wt: 428.492
InChI Key: YIWLCYBXVKKNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, has been achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of these compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers . The N5,4,3-regioisomeric structures were confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .


Molecular Structure Analysis

The molecular structure of similar compounds was accurately drawn using ChemDraw Ultra software, then optimized at density functional theory (DFT) using Becke’s three-parameter Lee–Yang–Parr hybrid functional (B3LYP/6-311**) basis set in a vacuum of Spartan 14 software .


Chemical Reactions Analysis

The reaction of similar compounds, such as 5-amino-3-methyl-1-phenylpyrazole, with ethyl 2-cyano-3-ethoxyacrylate gave ethyl 2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-acrylate . Heating this in PhNO2 under reflux in the presence of anhydrous AlCl3 led to intramolecular cyclization and the formation of 4-oxo-4,7-dihydro-1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds showed good pharmacokinetic properties having high gastrointestinal absorption, orally bioavailable, and less toxic .

Scientific Research Applications

Synthesis and Characterization

This compound is related to a class of chemicals undergoing extensive research for their potential in various scientific applications. Studies have focused on synthesizing and characterizing novel compounds within this family, revealing their structural properties and potential applications in medicinal chemistry and materials science.

  • Chemical Synthesis and Structural Analysis : Research has demonstrated methods for preparing compounds with the core structure of 5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. Techniques such as Michael addition, Mannich reactions, and Dieckmann condensation have been employed to synthesize fluorinated heterocyclic scaffolds potentially attractive for further functionalization (Revanna et al., 2013). X-ray diffraction studies complement these synthetic approaches by offering insights into the molecular and crystal structures of these compounds, aiding in the understanding of their physical and chemical properties (Wang et al., 2017).

  • Cytotoxicity and Biological Activities : Some derivatives within this chemical family have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The design of these compounds often incorporates considerations for optimizing their biological activities while assessing their safety profile by excluding cytotoxic effects (Hassan et al., 2014).

  • Supramolecular Aggregation and Conformational Features : Studies have also explored the supramolecular aggregation and conformational features of related thiazolo[3, 2-a]pyrimidines. These insights into their conformational behavior and intermolecular interactions can provide valuable information for designing compounds with desired physical and chemical properties for specific applications (Nagarajaiah & Begum, 2014).

Safety And Hazards

As the compound is not intended for human or veterinary use, it should be handled with care during research.

Future Directions

The outcome of the research on similar compounds strengthens the relevance of these compounds as promising lead candidates for the treatment of multidrug-resistant tuberculosis which could help the medicinal chemists and pharmaceutical professionals in further designing and synthesis of more potent drug candidates . Moreover, the research also encouraged the in vivo and in vitro evaluation study for the proposed designed compounds to validate the computational findings .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-3-15-28-16-21(24(30)26-14-13-18-9-11-20(32-2)12-10-18)23-22(17-28)25(31)29(27-23)19-7-5-4-6-8-19/h3-12,16-17H,1,13-15H2,2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWLCYBXVKKNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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